Stereochemical Specificity of Δ3,Δ2-Enoyl-CoA Isomerase: A 10-Fold Preference for cis-3-enoyl-CoA Substrates Over trans-3-enoyl-CoA Isomers
The target compound, trans,cis,cis,cis-2,10,13,16-Docosatetraenoyl-CoA, is the product of Δ3,Δ2-enoyl-CoA isomerase acting on a corresponding cis-3-enoyl-CoA precursor. The isomerase exhibits a strong stereochemical preference: its reaction rate is ten times higher for Δ3-cis-enoyl-CoA esters compared to Δ3-trans-isomers [1]. This directly establishes that a trans-2-enoyl-CoA generated from a cis-3 precursor is kinetically distinct from one generated from a trans-3 precursor, underscoring the importance of the correct precursor stereochemistry. For a polyunsaturated acyl-CoA like the target compound, the presence of the trans-2 bond is essential for subsequent hydration and complete β-oxidation [2].
| Evidence Dimension | Relative reaction rate of Δ3,Δ2-enoyl-CoA isomerase |
|---|---|
| Target Compound Data | Not directly measured; the compound is the product of the isomerase acting on a cis-3-enoyl-CoA precursor. |
| Comparator Or Baseline | Δ3-cis-enoyl-CoA vs. Δ3-trans-enoyl-CoA substrates for Δ3,Δ2-enoyl-CoA isomerase. |
| Quantified Difference | Reaction rate is 10-fold higher for Δ3-cis-enoyl-CoA compared to Δ3-trans-enoyl-CoA [1]. |
| Conditions | Saccharomyces cerevisiae enzyme; in vitro assay. |
Why This Matters
This 10-fold difference in enzyme processing rates demonstrates that not all trans-2-enoyl-CoAs are functionally equivalent; their metabolic flux depends on the stereochemistry of the precursor, a factor that must be controlled for in metabolic flux studies and inhibitor screens.
- [1] Saccharomyces cerevisiae Δ3,Δ2-enoyl-CoA isomerase substrate specificity. Pathway/Genome Database. View Source
- [2] Kunau WH, Dommes V, Schulz H. Beta-oxidation of fatty acids in mitochondria, peroxisomes, and bacteria: a century of continued progress. Prog Lipid Res. 1995;34(4):267-342. View Source
